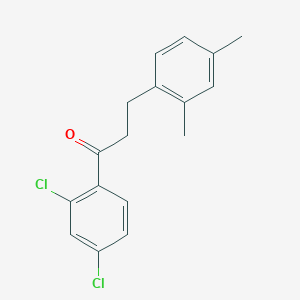

2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone

CAS No.: 898794-46-2

Cat. No.: VC2484408

Molecular Formula: C17H16Cl2O

Molecular Weight: 307.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898794-46-2 |

|---|---|

| Molecular Formula | C17H16Cl2O |

| Molecular Weight | 307.2 g/mol |

| IUPAC Name | 1-(2,4-dichlorophenyl)-3-(2,4-dimethylphenyl)propan-1-one |

| Standard InChI | InChI=1S/C17H16Cl2O/c1-11-3-4-13(12(2)9-11)5-8-17(20)15-7-6-14(18)10-16(15)19/h3-4,6-7,9-10H,5,8H2,1-2H3 |

| Standard InChI Key | QEQUBQLAHWRISW-UHFFFAOYSA-N |

| SMILES | CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C |

| Canonical SMILES | CC1=CC(=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl)C |

Introduction

2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone is a synthetic organic compound that belongs to the class of propiophenones. These compounds are known for their diverse applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. Despite the lack of specific information on this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis

The synthesis of 2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone likely involves a Friedel-Crafts acylation reaction between 2,4-dimethylbenzene and a suitable chloro-substituted acyl chloride in the presence of a Lewis acid catalyst.

Synthesis Steps:

-

Preparation of Starting Materials: Obtain 2,4-dimethylbenzene and a chloro-substituted acyl chloride.

-

Friedel-Crafts Acylation: React the benzene derivative with the acyl chloride in the presence of a catalyst like aluminum chloride.

-

Purification: Isolate and purify the product using techniques such as chromatography.

Potential Applications

While specific applications for 2',4'-Dichloro-3-(2,4-dimethylphenyl)propiophenone are not detailed, compounds with similar structures have been explored for their biological activities, including anticancer and antimicrobial properties. The presence of chlorine atoms may enhance its reactivity, making it useful as an intermediate in further chemical transformations.

Biological Activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume